Ethyl(1,1,1-trifluoropropan-2-yl)amine

Physicochemical profiling Amine basicity Drug discovery building blocks

Ethyl(1,1,1-trifluoropropan-2-yl)amine (CAS 632344-10-6, molecular formula C₅H₁₀F₃N, molecular weight 141.13 g/mol) is an α-trifluoromethyl secondary aliphatic amine. It features an ethyl substituent on the amine nitrogen and a trifluoromethyl group positioned at the α-carbon relative to the amino centre.

Molecular Formula C5H10F3N
Molecular Weight 141.13 g/mol
Cat. No. B15263806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl(1,1,1-trifluoropropan-2-yl)amine
Molecular FormulaC5H10F3N
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCCNC(C)C(F)(F)F
InChIInChI=1S/C5H10F3N/c1-3-9-4(2)5(6,7)8/h4,9H,3H2,1-2H3
InChIKeyLKFNHDHNNPKDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl(1,1,1-trifluoropropan-2-yl)amine (CAS 632344-10-6): Core Physicochemical Identity and Procurement-Relevant Classification


Ethyl(1,1,1-trifluoropropan-2-yl)amine (CAS 632344-10-6, molecular formula C₅H₁₀F₃N, molecular weight 141.13 g/mol) is an α-trifluoromethyl secondary aliphatic amine. It features an ethyl substituent on the amine nitrogen and a trifluoromethyl group positioned at the α-carbon relative to the amino centre. This α-CF₃ placement exerts a strong electron-withdrawing inductive effect that sharply depresses amine basicity—by approximately 4–5 orders of magnitude relative to β-CF₃ positional isomers [1]—while simultaneously modulating lipophilicity relative to non-fluorinated alkylamine counterparts [2]. The compound is commercially supplied at ≥95% purity and serves as a chiral and achiral building block for introducing the trifluoromethyl motif into pharmaceutical and agrochemical candidates.

Why Trifluoromethyl Amine Building Blocks Are Not Interchangeable: Substitution Pattern Determines Basicity, Lipophilicity, and Reactivity Profiles


The compound belongs to a class where small structural modifications produce non-linear, functionally decisive shifts in key physicochemical parameters. Replacing the N-ethyl group with an N-methyl group (e.g., N-methyl-1,1,1-trifluoropropan-2-amine) alters both steric bulk at the reactive nitrogen and hydrogen-bonding capacity, while moving the CF₃ group from the α- to the β-position (e.g., N-ethyl-3,3,3-trifluoropropan-1-amine) increases amine basicity by a factor of 10⁴–10⁵ [1]. Primary amine analogs such as 1,1,1-trifluoropropan-2-amine (CAS 421-49-8) bear two exchangeable N–H protons versus the single N–H in the target compound, fundamentally altering derivatisation chemistry and the hydrogen-bond donor count of downstream products [2]. Substituting the entire trifluoromethyl-propanamine scaffold with a non-fluorinated isopropylamine eliminates the metabolic-stabilising and lipophilicity-modulating effects conferred by the CF₃ group [3]. These properties cannot be independently tuned through formulation; they are intrinsic to the particular α-CF₃ N-ethyl secondary amine architecture.

Head-to-Head and Cross-Study Differentiation Evidence for Ethyl(1,1,1-trifluoropropan-2-yl)amine Versus Closest Analogs


Amine Basicity Suppression: α-CF₃ Reduces pKₐ by 4–5 Orders of Magnitude Relative to β-CF₃ Isomers

Potentiometric titration in H₂O and CH₃NO₂ demonstrates that the α-CF₃ substitution in the target compound's scaffold reduces the conjugate acid pKₐ of the amine by 4–5 orders of magnitude relative to comparable secondary amines bearing the CF₃ group at the β-position [1]. This is consistent with the predicted pKₐ of 5.82 ± 0.50 for the primary amine analog 1,1,1-trifluoropropan-2-amine and sharply contrasts with the pKₐ range of 9.5–11.0 typical of unsubstituted alkyl secondary amines [2]. The resultant lowered basicity directly affects protonation state at physiological pH, solubility-pH profiles, and the amine's nucleophilic reactivity in coupling and reductive amination chemistries.

Physicochemical profiling Amine basicity Drug discovery building blocks

Lipophilicity Modulation: α-CF₃ Group Increases logP by Approximately 0.5 Units Versus Non-Fluorinated Parent Scaffolds

In systematic studies of α-CF₃-substituted saturated amines, introduction of the trifluoromethyl group increased measured logP by approximately 0.5 log units compared to the corresponding non-fluorinated parent compounds [1]. The primary amine analog 1,1,1-trifluoropropan-2-amine exhibits a calculated logP of 1.60 [2]; the N-ethyl secondary amine structure of the target compound is expected to incrementally shift lipophilicity upward by an additional ~0.5–0.8 log units based on the established contribution of an N-ethyl versus N–H group. This positions the compound in a logP window (~2.0–2.5) that balances membrane permeability with aqueous solubility, a range distinctly different from both its primary amine analog (logP ~1.6) [2] and non-fluorinated secondary alkylamines such as N-ethylisopropylamine (estimated logP ~1.2)

Lipophilicity logP Drug-likeness optimisation

N-Ethyl Secondary Amine Functionality: Single Hydrogen-Bond Donor Count Enables Controlled Derivatisation Not Possible with Primary Amine Analogs

The target compound bears exactly one exchangeable N–H proton (hydrogen-bond donor count = 1), in contrast to the primary amine analog 1,1,1-trifluoropropan-2-amine (CAS 421-49-8) which bears two N–H donors [1]. This structural difference is decisive for chemists employing the building block in reductive amination, amide coupling, or urea formation sequences: the primary amine can undergo bis-functionalisation leading to tertiary amide or bis-alkylated byproducts, whereas the secondary amine of the target compound is inherently limited to mono-functionalisation. The computed polar surface area (PSA) of the primary analog is 26.02 Ų [2]; the N-ethyl secondary amine is expected to show a slightly reduced PSA (estimated ~21–24 Ų) due to the replacement of one N–H with an N–CH₂CH₃ group, which can favourably impact passive membrane permeability in final compounds.

Secondary amine building block N-functionalisation Medicinal chemistry synthesis

Metabolic Stability Enhancement: α-CF₃ Amines Resist Oxidative N-Dealkylation Pathways Compared to Non-Fluorinated Alkylamines

The strong electron-withdrawing effect of the α-CF₃ group reduces the electron density on the adjacent nitrogen and carbon atoms, thereby decreasing susceptibility to cytochrome P450-mediated α-carbon oxidation and N-dealkylation [1]. While compound-specific intrinsic clearance (CLint) data for the target compound are not publicly available, class-level evidence from systematic studies of fluorinated versus non-fluorinated saturated heterocyclic amines demonstrates that fluoroalkyl introduction can reduce intrinsic microsomal clearance by 2- to 10-fold depending on the specific scaffold and substitution pattern [2]. Furthermore, the carbon–fluorine bond dissociation energy (~130 kcal/mol for CF₃–C) far exceeds that of C–H bonds (~100 kcal/mol), rendering the CF₃ group itself metabolically inert [3].

Metabolic stability CYP-mediated oxidation In vitro clearance

Procurement-Driven Application Scenarios for Ethyl(1,1,1-trifluoropropan-2-yl)amine in Drug Discovery and Agrochemical R&D


Kinase Inhibitor and GPCR Ligand Optimisation Requiring Fine-Tuned Amine Basicity

Medicinal chemistry teams optimising kinase hinge-binders or GPCR ligands where the amine protonation state at physiological pH critically governs target engagement can use this compound as a key intermediate. Its α-CF₃-depressed pKₐ (~5.8–6.3) ensures the amine is predominantly neutral at pH 7.4, improving passive membrane permeability compared to strongly basic alkylamine-containing scaffolds (pKₐ 9.5–11.0) [1]. This property has been leveraged in the design of hNav1.7 channel blockers and other ion-channel modulators where amine basicity dictates isoform selectivity .

CNS-Penetrant Candidate Synthesis Exploiting Balanced logP and Single HBD Profile

Programmes targeting CNS indications benefit from the compound's estimated logP (~2.0–2.5) which sits within the optimal range for blood-brain barrier penetration (logP 1.5–3.5) [1], combined with a single hydrogen-bond donor count that keeps the total HBD ≤ 3 when incorporated into lead-like molecules . The N-ethyl group provides sufficient steric bulk to reduce P-glycoprotein recognition compared to the primary amine analog, while the CF₃ group contributes to metabolic stability against brain CYP isoforms [2].

Agrochemical Active Ingredient Development Requiring Enhanced Environmental Persistence

Agrochemical discovery programmes targeting fungicides or herbicides can utilise this building block to introduce the trifluoromethyl motif—a privileged substructure in agrochemicals—while the N-ethyl secondary amine provides a single point for further derivatisation (e.g., amide, sulfonamide, or urea formation). The metabolic stability conferred by the α-CF₃ group translates to prolonged soil half-life and resistance to microbial degradation pathways that commonly cleave non-fluorinated alkylamines [1]. Chiral versions of the scaffold have been specifically cited as intermediates for crop protection agents in the patent literature .

Library Synthesis and SAR Expansion Around Fluorinated Amine Chemical Space

For organisations building fluorinated fragment or lead-like libraries, this compound fills a specific gap: it is an α-CF₃ secondary amine with an N-ethyl substituent, a combination underrepresented in commercial catalogues compared to primary α-CF₃ amines (e.g., CAS 421-49-8) or β-CF₃ analogs. Parallel library synthesis using this scaffold enables rapid SAR exploration of the N-alkyl group's impact on potency, selectivity, and ADME properties without requiring bespoke synthesis of each N-alkyl variant [1].

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